molecular formula C13H10N2OS2 B2631961 N-(3-cyanothiophen-2-yl)-2-methylsulfanylbenzamide CAS No. 896351-23-8

N-(3-cyanothiophen-2-yl)-2-methylsulfanylbenzamide

Cat. No. B2631961
CAS RN: 896351-23-8
M. Wt: 274.36
InChI Key: IVXBGYLYPOBJRQ-UHFFFAOYSA-N
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Description

“N-(3-cyanothiophen-2-yl)-2-methylsulfanylbenzamide” is a heterocyclic amide derivative . It is a novel compound that has been synthesized and characterized by various methods .


Synthesis Analysis

The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The synthesis involved a two-step reaction, with the formation of an acid chloride intermediate in the first step .


Molecular Structure Analysis

The molecular structure of the compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C11H8N2OS2 . The most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .

Scientific Research Applications

Antitumor Activity

Research has identified the potential of cyanothiophene derivatives in the development of antitumor agents. The synthesis of labeled compounds, such as isotopically labeled nitrothiophenecarboxamides, demonstrates interest in tracking the distribution and efficacy of these compounds in biological systems, suggesting their role in antitumor applications (Shinkwin & Threadgill, 1996).

Antioxidant Properties

A study on a cyanothiophene-based phenolic compound, SIM-53B, explored its antioxidant activity and distribution within olive oil-in-water emulsions. This research indicates the potential of such compounds as additives in lipid-based systems for protecting against oxidative stress, which could have broader implications for biomedical applications where lipid oxidation is a concern (Losada-Barreiro et al., 2020).

Cell Protection Against Toxins

One significant application involves the chemical structure of Retro-2, a compound shown to protect cells against ribosome-inactivating proteins (RIPs) like ricin. The corrected chemical structure of Retro-2 emphasizes its role as a promising inhibitor of RIPs, highlighting the compound's potential in developing therapeutics against biotoxins (Park et al., 2012).

Antimicrobial Activity

The synthesis and screening of thiophene-based benzamide derivatives have shown promising results in antimicrobial activity. These compounds, including those containing the cyanothiophene moiety, have been evaluated for their effectiveness against various bacterial and fungal strains, indicating their potential in the treatment of microbial diseases (Desai et al., 2013).

Mechanism of Action

The compound’s interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) were examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXBGYLYPOBJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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